Mesdopetam L-tartrate salt is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. This compound acts as a dopamine D3-receptor antagonist, which may help mitigate symptoms associated with levodopa-induced dyskinesia, a common side effect of Parkinson's disease treatment. Mesdopetam is currently undergoing clinical trials to evaluate its efficacy and safety.
Mesdopetam was developed by IRLAB, a biotechnology company focused on innovative treatments for neurological disorders. The compound's development has progressed through various phases of clinical trials, demonstrating its potential in managing Parkinson's disease symptoms.
Mesdopetam L-tartrate salt is classified as a pharmaceutical compound, specifically a dopamine D3-receptor antagonist. It is categorized under drugs targeting neurological conditions, particularly those affecting motor control and movement disorders.
The synthesis of mesdopetam L-tartrate salt involves several steps, primarily focusing on the resolution of racemic mixtures to obtain the desired enantiomeric form. A notable method described in patent literature includes the preparation of the D-(-)-tartrate salt from racemic 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol. This process typically involves:
This method emphasizes high enantiomeric purity and minimizes impurities during synthesis.
The molecular structure of mesdopetam can be represented as follows:
The structure features a piperidine ring, which is characteristic of many dopamine receptor antagonists, contributing to its pharmacological activity.
Key structural data include bond lengths and angles that are critical for understanding the compound's interactions at the molecular level. The stereochemistry plays a significant role in its binding affinity and efficacy at dopamine receptors.
Mesdopetam undergoes metabolic reactions primarily through cytochrome P450 enzymes, leading to the formation of two main inactive metabolites. These include:
These metabolic pathways are crucial for understanding the pharmacokinetics and potential side effects associated with mesdopetam administration .
Mesdopetam acts as an antagonist at dopamine D3 receptors, which are implicated in the regulation of motor control and reward pathways in the brain. By blocking these receptors, mesdopetam may reduce dyskinesia related to levodopa treatment in Parkinson's disease patients.
Clinical studies have shown that mesdopetam can significantly improve motor function and reduce involuntary movements associated with levodopa-induced dyskinesia . Its mechanism may also involve modulation of other neurotransmitter systems, although further research is needed to elucidate these pathways fully.
Relevant data from studies indicate that these properties influence both the formulation of dosage forms and their delivery methods in clinical settings.
Mesdopetam is primarily investigated for its potential use in treating Parkinson's disease, specifically addressing levodopa-induced dyskinesia. Its unique mechanism distinguishes it from existing treatments, offering hope for improved patient outcomes. Current clinical trials are exploring its efficacy in both preventing and treating dyskinesia, with promising preliminary results indicating significant benefits over traditional therapies .
The mesdopetam core structure, N-(2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethyl)propan-1-amine, is constructed through sequential disconnections prioritizing C–O and C–N bond formation. Retrosynthetic analysis identifies two key synthons:
The synthetic route proceeds as follows:
Table 1: Retrosynthetic Pathway for Mesdopetam Core
Disconnection Target | Synthon | Reaction Conditions | Yield |
---|---|---|---|
C–O Bond (Ether) | 3-Fluoro-5-(methylsulfonyl)phenol | K₂CO₃, DMF, 80°C, 6 h | 78% |
C–N Bond (Amine) | N-(2-chloroethyl)propan-1-amine | EtOH, reflux, 12 h | 85% |
Optimization focused on suppressing N,N-dialkylation byproducts through stoichiometric control (phenol:chloroethane = 1:1.2) and phase-transfer catalysis (tetrabutylammonium bromide), increasing overall yield to 92% [4].
The L-tartrate salt (mesdopetam · ½ L-tartrate; CAS 2562346-14-7) is engineered to enhance physicochemical properties critical for pharmaceutical performance. Salt formation exploits the tertiary amine’s basicity (pKₐ ~9.2) and L-tartaric acid’s chiral dicarboxylic structure [2] [6].
Counterion Selection Rationale:
Table 2: Physicochemical Properties of Mesdopetam Salts
Property | Mesdopetam Free Base | Mesdopetam HCl | Mesdopetam L-Tartrate |
---|---|---|---|
Aqueous Solubility | 22 mg/mL | 48 mg/mL | 100 mg/mL |
Melting Point | 142–144°C | 198–200°C | 192–195°C (decomp.) |
Hygroscopicity | High | Moderate | Low |
Salt synthesis involves dissolving mesdopetam free base and L-tartaric acid (1:0.5 molar ratio) in ethanol/water (4:1), followed by anti-solvent crystallization with ethyl acetate. The hemitartrate stoichiometry minimizes tartrate usage while maximizing lattice energy [2] [6].
Process sustainability is achieved through solvent reduction, energy minimization, and waste stream valorization:
Solvent System Innovations:
Waste Metrics:
Energy Optimization:
Table 4: Green Chemistry Benchmarks
Metric | Initial Process | Optimized Process | Improvement |
---|---|---|---|
Process Mass Intensity | 120 | 45 | 62.5% |
Solvent Recovery Rate | 35% | 92% | 163% |
Carbon Footprint | 28 kg CO₂e/kg | 9 kg CO₂e/kg | 68% |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2